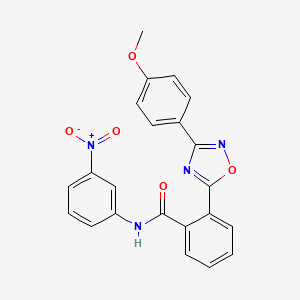
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, its low solubility in water and limited stability under certain conditions can be a limitation in some experiments.
Orientations Futures
There are several future directions for the research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide. Some of the possible areas of investigation include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Studying the potential of the compound as a drug candidate for cancer and infectious diseases.
3. Investigating the mechanism of action of the compound at the molecular level.
4. Evaluating the toxicity and pharmacokinetics of the compound in animal models.
5. Developing novel formulations and delivery methods for the compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in drug discovery and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide involves the reaction of 4-methoxybenzohydrazide, 4-nitrobenzoyl chloride, and potassium carbonate in dimethylformamide (DMF) solvent. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of the product is around 60%.
Applications De Recherche Scientifique
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antimicrobial activities.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-17-11-9-14(10-12-17)20-24-22(31-25-20)19-8-3-2-7-18(19)21(27)23-15-5-4-6-16(13-15)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNUICCGIDMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

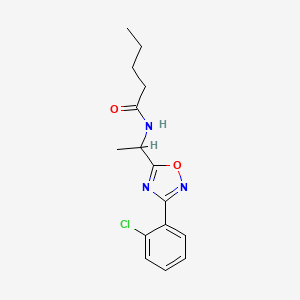

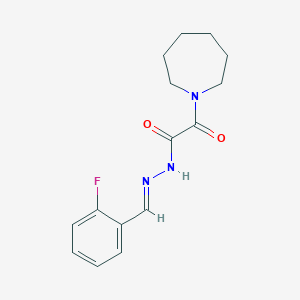
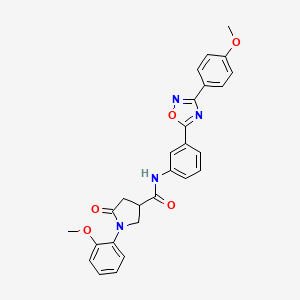
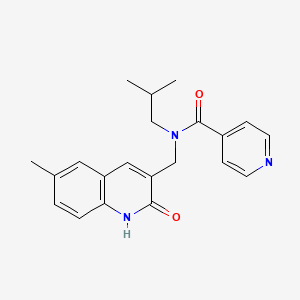

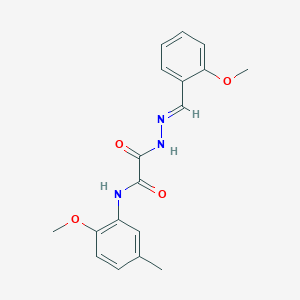


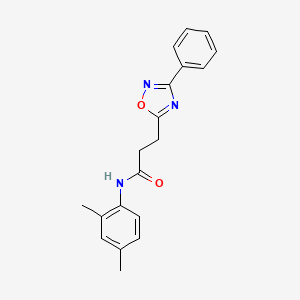
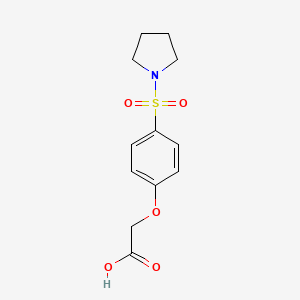
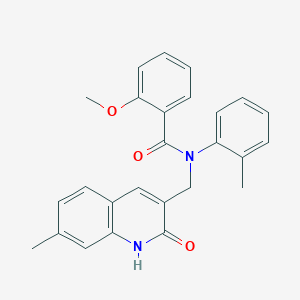

![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)